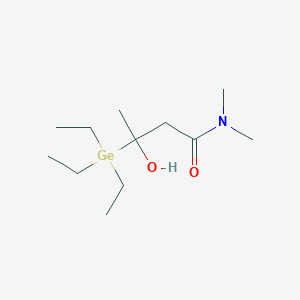
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide is an organic compound with the molecular formula C11H25NO2Ge This compound is characterized by the presence of a hydroxy group, a dimethylamino group, and a triethylgermyl group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide typically involves the reaction of N,N-dimethyl-3-hydroxybutanamide with triethylgermanium chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the butanamide backbone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: 3-Oxo-N,N-dimethyl-3-(triethylgermyl)butanamide.
Reduction: 3-Hydroxy-N,N-dimethylbutanamide.
Substitution: 3-Hydroxy-N,N-dimethyl-3-(substituted)butanamide.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of organogermanium compounds, which are of interest due to their unique chemical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide involves its interaction with specific molecular targets. The hydroxy and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the triethylgermyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Hydroxy-N,N-dimethylbutanamide: Lacks the triethylgermyl group, resulting in different chemical and biological properties.
N,N-Dimethyl-3-(triethylgermyl)butanamide:
3-Hydroxy-N,N-dimethyl-3-(trimethylsilyl)butanamide: Contains a trimethylsilyl group instead of a triethylgermyl group, leading to differences in chemical behavior and applications.
Uniqueness
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide is unique due to the presence of the triethylgermyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique reactivity. This makes it a valuable compound for research in organogermanium chemistry and its applications in various scientific fields .
特性
CAS番号 |
82816-44-2 |
|---|---|
分子式 |
C12H27GeNO2 |
分子量 |
289.98 g/mol |
IUPAC名 |
3-hydroxy-N,N-dimethyl-3-triethylgermylbutanamide |
InChI |
InChI=1S/C12H27GeNO2/c1-7-13(8-2,9-3)12(4,16)10-11(15)14(5)6/h16H,7-10H2,1-6H3 |
InChIキー |
ZGNDRPNWCSCGLH-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)C(C)(CC(=O)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















